molecular formula C15H26ClN3O3S B1392743 Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1221792-95-5

Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B1392743
CAS RN: 1221792-95-5
M. Wt: 363.9 g/mol
InChI Key: PMZVZGZFPADSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound . It is available for purchase from various suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . It is also mentioned that the compound should be stored in an inert atmosphere and in a freezer under -20C .

Scientific Research Applications

Supramolecular Arrangements

The compound tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is part of a class of chemicals known for their complex molecular arrangements. Notably, cyclohexane-5-spirohydantoin derivatives, which share structural similarities with this compound, have been studied for their unique supramolecular arrangements. These compounds exhibit intriguing characteristics due to the substituents on the cyclohexane ring, affecting their molecular and crystal structures (Graus et al., 2010).

Reactivity and Synthesis Pathways

Research has explored the reactivity and synthesis pathways involving compounds similar to tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate. For instance, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal yields isomeric condensation products, highlighting the compound's potential for forming diverse molecular structures (Moskalenko & Boev, 2012).

Conformational Analysis and Pseudopeptide Applications

Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate and its derivatives have been analyzed for their conformational properties, especially in the context of pseudopeptides. For example, spirolactams derived from this class of compounds serve as constrained surrogates for dipeptides, playing a crucial role in peptide synthesis and potentially mimicking natural peptide structures (Fernandez et al., 2002).

Mechanism of Action

Target of Action

It has been found to exhibit antimicrobial activities , suggesting that it may target bacterial cells.

Mode of Action

Given its antimicrobial activity , it may interact with bacterial cells, possibly disrupting essential cellular processes.

Biochemical Pathways

Based on its antimicrobial activity , it may interfere with bacterial metabolic pathways, leading to cell death.

Result of Action

Its antimicrobial activity suggests that it may lead to the death of bacterial cells .

properties

IUPAC Name

tert-butyl 4-(2-chloroethylcarbamoyl)-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClN3O3S/c1-14(2,3)22-13(21)18-8-4-15(5-9-18)19(10-11-23-15)12(20)17-7-6-16/h4-11H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZVZGZFPADSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)N(CCS2)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.